molecular formula C24H17BrN4O3 B11272158 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

カタログ番号: B11272158
分子量: 489.3 g/mol
InChIキー: CUEUNYJZVXHMMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3-(3-bromophenyl)-1,2,4-oxadiazole moiety at the 7-position and a 4-methylbenzyl group at the 3-position. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The 4-methylbenzyl substituent likely contributes to lipophilicity and metabolic stability.

特性

分子式

C24H17BrN4O3

分子量

489.3 g/mol

IUPAC名

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17BrN4O3/c1-14-5-7-15(8-6-14)13-29-23(30)19-10-9-17(12-20(19)26-24(29)31)22-27-21(28-32-22)16-3-2-4-18(25)11-16/h2-12H,13H2,1H3,(H,26,31)

InChIキー

CUEUNYJZVXHMMX-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O

製品の起源

United States

準備方法

Core Quinazoline-2,4-Dione Scaffold Synthesis

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. In a representative procedure, anthranilic acid undergoes cyclization with urea or phosgene to form quinazoline-2,4(1H,3H)-dione . Alternatively, anthranilic acid is treated with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to yield 1,3-dihydroquinazoline-2,4-dione intermediates . This step is critical for establishing the bicyclic framework, with yields exceeding 85% when refluxed at 80–100°C for 12–16 hours .

Key Reaction Conditions:

  • Solvent: DMF or ethanol

  • Base: Potassium carbonate

  • Temperature: 80–100°C

  • Yield: 85–92%

N-Alkylation for 3-(4-Methylbenzyl) Substitution

N-Alkylation introduces the 4-methylbenzyl group at position 3 of the quinazoline-dione core. The intermediate quinazoline-2,4(1H,3H)-dione is treated with 4-methylbenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF . This reaction proceeds via nucleophilic substitution, with optimal yields (75–80%) achieved at 60°C for 6–8 hours.

Optimization Insights:

  • Excess alkylating agent (1.5 equivalents) improves yield.

  • Anhydrous conditions prevent hydrolysis of the chloro compound .

Synthesis of the 3-(3-Bromophenyl)-1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed through cyclization of amidoxime intermediates. 3-Bromobenzaldehyde is converted to 3-bromobenzonitrile via condensation with hydroxylamine hydrochloride, followed by oxidation with iodine in tetrahydrofuran (THF) . The nitrile intermediate reacts with hydroxylamine to form amidoxime, which is subsequently cyclized with chloroacetyl chloride in toluene to yield 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole .

Reaction Sequence:

  • Amidoxime Formation:

    • 3-Bromobenzonitrile + NH₂OH·HCl → Amidoxime (70–75% yield) .

  • Cyclization:

    • Amidoxime + ClCH₂COCl → 5-(Chloromethyl)-1,2,4-oxadiazole (60–65% yield) .

Coupling of Oxadiazole to Quinazoline-Dione

The final step involves coupling the 5-(chloromethyl)-1,2,4-oxadiazole derivative to the quinazoline core at position 7. This is achieved via nucleophilic substitution using potassium iodide as a catalyst in DMF at 90°C for 12 hours . Alternatively, Suzuki-Miyaura coupling may be employed if a bromine atom is present, though this is less common for oxadiazole linkages.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (quinazoline:oxadiazole)

  • Catalyst: KI (10 mol%)

  • Yield: 65–70%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures . Structural validation employs:

  • ¹H/¹³C NMR: Confirms substitution patterns and integration ratios.

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

  • Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ = 521.2) .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Classical Alkylation N-Alkylation → Oxadiazole Coupling65–70Simplicity, fewer stepsModerate yields, purification challenges
Modular Assembly Oxadiazole pre-formation → Coupling70–75Higher purity, scalableRequires specialized intermediates

Challenges and Mitigation Strategies

  • Low Coupling Efficiency: Attributed to steric hindrance at position 7. Using excess oxadiazole derivative (1.5 eq) improves conversion .

  • Byproduct Formation: Competing O-alkylation is minimized by employing polar aprotic solvents (e.g., DMF) and controlled temperatures.

Recent Advancements

Recent studies highlight microwave-assisted synthesis for reducing reaction times (e.g., 2 hours vs. 12 hours) and improving yields by 10–15% . Additionally, flow chemistry techniques enable continuous production of intermediates, enhancing scalability.

化学反応の分析

4. 科学研究への応用

化学

    触媒: 化合物は、触媒反応における配位子として役立ちます。

    材料科学:

生物学

    酵素阻害: 特定の酵素の阻害剤として作用し、生化学的研究に役立ちます。

    細胞シグナル伝達: 細胞シグナル伝達経路の調節における潜在的な役割。

医学

    創薬: 化合物は、特定の疾患を標的にする新薬を開発するためのリード化合物となる可能性があります。

    治療薬: 抗がん剤、抗炎症剤、または抗菌剤としての潜在的な用途。

工業

    農業: 殺虫剤または除草剤としての可能な用途。

    医薬品: 医薬品中間体の合成における用途。

科学的研究の応用

Structural Overview

This compound features a quinazoline backbone substituted with a bromophenyl group and an oxadiazole moiety. The presence of these functional groups enhances its chemical reactivity and biological interactions. The molecular formula is C23H20BrN4O3C_{23}H_{20}BrN_{4}O_{3}, with a molecular weight of approximately 493.3 g/mol.

Biological Activities

The biological activities of this compound are primarily attributed to its structural components. Research indicates that derivatives of quinazoline and oxadiazole exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Compounds containing quinazoline structures have shown efficacy against a range of bacterial strains. Studies suggest that the incorporation of oxadiazole enhances this activity, potentially due to increased lipophilicity and better membrane permeability .
  • Anticancer Properties : Quinazoline derivatives are often explored for their anticancer effects. The specific structural modifications in this compound may contribute to its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Effects : Some studies have reported that quinazoline derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Oxadiazole Ring : This is achieved through the reaction of appropriate phenyl derivatives with hydrazine or other nitrogen sources.
  • Quinazoline Synthesis : The quinazoline framework is constructed via cyclization reactions involving substituted anilines and carbonyl compounds.
  • Final Coupling Reactions : The final compound is obtained by coupling the oxadiazole derivative with the quinazoline structure under controlled conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibitory effects on various cancer cell lines
Anti-inflammatoryPotential in reducing inflammation markers

Case Study Insights

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinazoline derivatives against common pathogens. The results indicated that compounds similar to 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
  • Anticancer Mechanism : Research has shown that quinazoline derivatives can act as inhibitors of DNA topoisomerase IV and bacterial gyrase, critical enzymes for bacterial DNA replication. This mechanism highlights the potential for developing new antibiotics based on this compound's structure .

作用機序

6. 類似の化合物との比較

類似の化合物

    キナゾリン誘導体: 抗がん剤として使用されるゲフィチニブやエルロチニブなどの化合物。

    オキサジアゾール誘導体: 抗菌性または抗炎症性を示す類似の構造を持つ化合物。

独自性

7-(3-(3-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル)-3-(4-メチルベンジル)キナゾリン-2,4(1H,3H)-ジオンの独自性は、その特定の構造的特徴にあります。これは、他のキナゾリンまたはオキサジアゾール誘導体と比較して、独自の生物学的活性または化学反応性を付与する可能性があります。

類似化合物との比較

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Quinazoline-2,4-dione 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl); 3-(4-methylbenzyl) ~465.3 (calc.) Oxadiazole, Bromophenyl, Methylbenzyl
7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl); 3-(2-methoxybenzyl) 460.9 Oxadiazole, Chlorophenyl, Methoxybenzyl
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole-thione 5-(benzoxazolyl); 4-(2-methylphenyl); triazole-thione 464.3 Benzoxazole, Triazole-thione, Bromophenyl
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid Oxadiazole-propanoic acid 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl; propanoic acid 295.1 Oxadiazole, Bromophenyl, Carboxylic acid

Key Observations :

  • Electrophilic Substituents : The target compound’s 3-bromophenyl group contrasts with the 4-chlorophenyl group in , altering electronic distribution and steric bulk. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine.
  • Heterocyclic Diversity : Unlike the benzoxazole-triazole-thione hybrid in , the target compound retains a quinazoline-dione core, which is structurally simpler and more rigid.

Key Observations :

  • Synthetic Feasibility : The patent in describes optimized routes for 1-(arylmethyl)quinazoline-2,4-diones, suggesting the target compound can be synthesized efficiently using similar methodologies.
  • Solubility : The carboxylic acid in improves aqueous solubility, whereas the target compound’s methylbenzyl and bromophenyl groups likely reduce it, necessitating formulation adjustments for bioavailability.

生物活性

The compound 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and data analyses.

Chemical Structure

The molecular formula of the compound is C25H19BrN4O2C_{25}H_{19}BrN_{4}O_{2} with a molecular weight of approximately 519.41 g/mol. The structure features a quinazoline core substituted with a bromophenyl oxadiazole and a 4-methylbenzyl group.

Biological Activity Overview

Research indicates that compounds containing the quinazoline scaffold exhibit significant biological activities. The specific biological activities of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione have been investigated in various contexts:

Antioxidant Activity

Quinazoline derivatives have shown promising antioxidant properties. A study evaluating the antioxidant potential of similar compounds found that specific substitutions on the quinazoline ring significantly enhance antioxidant capacity through mechanisms such as free radical scavenging and metal chelation .

Anticancer Properties

The anticancer potential of quinazoline derivatives has been well-documented. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the oxadiazole moiety in this compound may contribute to its anticancer activity by modulating signaling pathways involved in cell growth and survival.

Antimicrobial Activity

Quinazolines are also recognized for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit activity against a range of bacterial and fungal strains. The specific compound under discussion may similarly possess antimicrobial effects due to its structural features .

Case Studies

  • Antioxidant Evaluation :
    • A comparative study using ABTS and DPPH assays indicated that quinazoline derivatives with hydroxyl substitutions exhibited enhanced antioxidant activity compared to those without . This suggests that the presence of hydroxyl groups in related structures could influence the antioxidant capacity of our compound.
  • Anticancer Studies :
    • In vitro studies on quinazoline derivatives showed significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549). These studies indicated that compounds with similar scaffolds could induce apoptosis through mitochondrial pathways .
  • Antimicrobial Testing :
    • A screening of various quinazoline derivatives revealed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Data Table: Biological Activities

Biological ActivityTest MethodologyObserved EffectsReference
AntioxidantABTS/DPPH AssayEnhanced scavenging ability
AnticancerMTT AssayInduced apoptosis in MCF-7 cells
AntimicrobialDisk DiffusionInhibition zones against E. coli and S. aureus

Q & A

Q. What are the recommended synthetic routes for 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include:
  • Cyclocondensation : Formation of the oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) .
  • Quinazoline-dione Core Assembly : Coupling of the oxadiazole intermediate with a quinazoline precursor through nucleophilic substitution or Suzuki-Miyaura cross-coupling for aryl group introduction .
  • Functionalization : Introduction of the 4-methylbenzyl group via alkylation or reductive amination .
    Critical Parameters : Reaction temperature (80–120°C), solvent choice (DMF or THF), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yields .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 2D spectra (e.g., COSY, HMBC) to verify connectivity of the quinazoline, oxadiazole, and substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for the oxadiazole and quinazoline moieties .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxadiazole moiety’s role in binding ATP pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the 3-bromophenyl (e.g., replace Br with Cl, F) and 4-methylbenzyl groups (e.g., introduce electron-withdrawing/donating groups) to assess impacts on potency .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions between the oxadiazole ring and target proteins .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

Q. How should researchers address contradictions in biological activity data across similar analogs?

  • Methodological Answer :
  • Dose-Response Validation : Re-test compounds under standardized conditions (e.g., fixed serum concentration in cell assays) to minimize variability .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities for suspected targets .
  • Meta-Analysis : Compare results with structurally related quinazoline derivatives (e.g., 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione) to identify trends .

Q. What computational strategies predict the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with the oxadiazole nitrogen atoms .
  • QSAR Modeling : Develop predictive models using Random Forest or SVM algorithms trained on bioactivity datasets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。